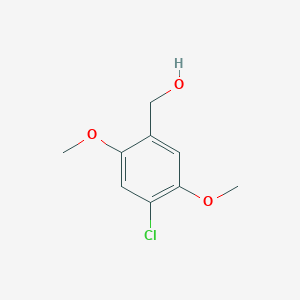

(4-Chloro-2,5-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO3 |

|---|---|

Molecular Weight |

202.63 g/mol |

IUPAC Name |

(4-chloro-2,5-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |

InChI Key |

DELGCFDZQYMODB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CO)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to (4-Chloro-2,5-dimethoxyphenyl)methanol

The most direct route to synthesizing this compound involves the reduction of the aldehyde functional group in its precursor, 4-chloro-2,5-dimethoxybenzaldehyde (B1600710). This method is efficient as it directly converts the carbonyl group into a primary alcohol.

Reduction Reactions of Carbonyl Precursors

The conversion of an aldehyde or ketone to an alcohol is a cornerstone of organic synthesis, typically achieved through the addition of a hydride (H⁻) to the electrophilic carbonyl carbon.

Reduction of Corresponding Aldehydes or Ketones

The synthesis of this compound can be readily accomplished by the reduction of 4-chloro-2,5-dimethoxybenzaldehyde. This process involves the transformation of the aldehyde group (-CHO) into a primary alcohol group (-CH₂OH). Common laboratory reagents for this purpose are metal hydrides, such as sodium borohydride (B1222165) or lithium aluminum hydride. The reaction is generally straightforward, providing high yields of the desired alcohol. ugm.ac.id

Evaluation of Various Reducing Agents and Conditions

Lithium Aluminum Hydride (LAH) : LAH is a potent and versatile reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols. byjus.comwikipedia.org Due to its high reactivity, it must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com LAH reacts violently with water and other protic solvents. wikipedia.org The reaction with an aldehyde is typically rapid and exothermic.

Sodium Borohydride (NaBH₄) : NaBH₄ is a milder and more selective reducing agent than LAH. sci-hub.se It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. sci-hub.se This selectivity makes it a valuable reagent when other functional groups need to be preserved. Unlike LAH, NaBH₄ is stable in protic solvents such as methanol (B129727) and ethanol (B145695), which simplifies the experimental procedure. ugm.ac.idsci-hub.se Green chemistry approaches have utilized sodium borohydride for aldehyde reductions under ultrasonic irradiation to achieve high yields in shorter reaction times. ugm.ac.id

The following table provides a comparative overview of these two reducing agents for the synthesis of this compound from its aldehyde precursor.

| Feature | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Reactivity | Very high; reduces aldehydes, ketones, esters, carboxylic acids. wikipedia.orgorganic-chemistry.org | Moderate; selectively reduces aldehydes and ketones. sci-hub.se |

| Solvents | Anhydrous non-protic solvents (e.g., Diethyl Ether, THF). byjus.com | Protic solvents (e.g., Ethanol, Methanol, Water). ugm.ac.idsci-hub.se |

| Handling Precautions | Highly reactive with water and protic solvents; requires inert atmosphere. wikipedia.org | Relatively stable and easier to handle. ugm.ac.id |

| Workup | Careful quenching with water and base required. rochester.edu | Typically quenched with a weak acid or saturated bicarbonate solution. ugm.ac.id |

Synthesis of Key Aromatic Intermediates

The synthesis of complex aromatic molecules often involves the preparation of key substituted intermediates, which can then be elaborated into a variety of final products. 4-Chloro-2,5-dimethoxyaniline (B1194742) is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds and serves as a potential precursor for this compound through subsequent reactions like diazotization followed by hydrolysis.

Preparation of (4-Chloro-2,5-dimethoxyaniline) and Related Substituted Anilines

4-Chloro-2,5-dimethoxyaniline is an important intermediate for various chemical products. acs.org Its synthesis is a well-established process, typically starting from the corresponding nitroaromatic compound.

Catalytic Hydrogenation of Nitrobenzene (B124822) Derivatives (e.g., 4-chloro-2,5-dimethoxy nitrobenzene)

The most common industrial and laboratory method for preparing 4-chloro-2,5-dimethoxyaniline is through the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. google.comgoogle.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

This process has been optimized to achieve high yields and selectivity. chemicalbook.com The reaction is typically carried out in the liquid phase at elevated temperatures and pressures. google.comgoogle.com A modified platinum-on-carbon (Pt/C) catalyst is often employed, sometimes in the presence of additives that enhance performance and prevent side reactions like dehalogenation. google.comgoogle.com The reaction medium can be an aromatic solvent, such as toluene (B28343) or xylene, or an alcohol like methanol. google.comchemicalbook.com To achieve high conversion and selectivity, the pH of the reaction mixture is often controlled by adding a basic compound. google.comchemicalbook.com Research has shown that yields can be exceptionally high, with conversions of the nitro compound reaching 100% and selectivity for the desired aniline (B41778) product at 99.5%. chemicalbook.com

The table below summarizes typical conditions for this catalytic hydrogenation process.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Modified Platinum-on-Carbon (Pt/C). google.comgoogle.com | Supported Metal Activated Carbon. chemicalbook.com |

| Solvent | Aromatic (Toluene, Xylene). google.com | Methanol. chemicalbook.com |

| Temperature | 80-110 °C. google.comgoogle.com | 70-80 °C. chemicalbook.com |

| Pressure | 5-50 atm. google.comgoogle.com | 0.3-1.0 MPa. chemicalbook.com |

| Additives | Basic compound (for pH 8-10), Amine. google.comgoogle.com | Basic compound (for pH 7-8). chemicalbook.com |

| Reported Yield | Not specified | 99.1%. chemicalbook.com |

Optimization of Reaction Parameters for Aniline Production

The primary precursor for the synthesis of the target compound is 4-Chloro-2,5-dimethoxyaniline. Its production, typically via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene, is a critical step where reaction parameters are optimized to maximize yield and purity. google.comacs.org The most common industrial method involves catalytic hydrogenation. google.comgoogle.com

Key parameters that are manipulated include temperature, pressure, catalyst choice, and solvent system. Research indicates that conducting the reduction at elevated temperatures, specifically between 80°C and 110°C, is advantageous. google.comgoogle.com The process is performed under elevated pressure, generally ranging from 5 to 50 atmospheres, with a preferred range of 10 to 20 atm. google.com

The choice of catalyst is crucial. While various catalysts can be used, modified platinum-on-carbon catalysts have shown efficacy. google.com Another approach utilizes a supported metal activated carbon catalyst. chemicalbook.com The solvent system also plays a significant role, with studies showing that aromatic solvents like toluene or xylene are effective. google.comgoogle.com In some processes, methanol is used as the solvent, particularly in continuous-flow systems. chemicalbook.comresearchgate.net The pH of the reaction mixture is also controlled, often maintained between 7 and 8 using agents like sodium hydroxide (B78521), to optimize the reaction environment. chemicalbook.com

| Parameter | Optimized Condition | Source |

|---|---|---|

| Temperature | 80°C to 110°C | google.comgoogle.com |

| Pressure | 5 to 50 atm (10-20 atm preferred) | google.com |

| Catalyst | Modified platinum-on-carbon or supported metal on activated carbon | google.comchemicalbook.com |

| Solvent | Toluene, Xylene, or Methanol | google.comgoogle.comchemicalbook.com |

| pH | 7 to 8 | chemicalbook.com |

Synthesis of Substituted Benzaldehydes for Subsequent Transformations

Following the production of 4-Chloro-2,5-dimethoxyaniline, the next crucial step is its conversion to the corresponding substituted benzaldehyde (B42025), 4-Chloro-2,5-dimethoxybenzaldehyde. A primary method for this transformation is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction provides a versatile pathway for converting an aromatic amino group into a wide range of functional groups, including the formyl group required for a benzaldehyde. lscollege.ac.inbyjus.com

The process begins with the diazotization of the aniline precursor. The 4-Chloro-2,5-dimethoxyaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C). masterorganicchemistry.com This reaction converts the primary amino group into a diazonium salt (e.g., 4-chloro-2,5-dimethoxybenzenediazonium chloride).

The subsequent step involves the displacement of the diazonium group. While classic Sandmeyer reactions are used for halogenation and cyanation using copper(I) salts (CuCl, CuBr, CuCN), adaptation for forming benzaldehydes is also possible. byjus.commasterorganicchemistry.com This transformation from the diazonium salt to the benzaldehyde is a critical step in the synthetic pathway. Alternative formylation methods, such as the Gattermann-Koch or Vilsmeier-Haack reactions, are typically applied to activated aromatic rings rather than diazonium salts. quora.com

Optimization of Synthetic Pathways and Process Chemistry

Reaction Yield Enhancement Strategies

For the initial aniline synthesis, strategies focus on catalyst efficiency and reaction conditions. Using a continuous-flow hydrogenation system with a Pd@SBA-15 catalyst has been shown to achieve yields of up to 99% for aniline production from nitrobenzene by optimizing flow rate, H₂ pressure, and temperature. researchgate.net In the specific synthesis of 4-chloro-2,5-dimethoxyaniline from its nitro precursor, a process using a supported metal activated carbon catalyst in methanol reported a conversion of 100% and a final product yield of 99.1%. chemicalbook.com

In the final step, the reduction of 4-chloro-2,5-dimethoxybenzaldehyde to this compound, the choice of reducing agent is critical. Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are often employed for this type of transformation to prevent over-reduction or side reactions. The hydrosilylation reduction of aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) activated by a base like potassium carbonate also presents a highly chemoselective method that can tolerate various functional groups. researchgate.net Optimizing the stoichiometry of the reducing agent, reaction temperature, and time are key to achieving a high yield of the desired benzyl (B1604629) alcohol.

| Synthetic Step | Strategy | Reported Yield/Outcome | Source |

|---|---|---|---|

| Aniline Production | Continuous-flow hydrogenation (Pd@SBA-15 catalyst) | 99% | researchgate.net |

| Aniline Production | Catalytic hydrogenation (supported metal on activated carbon) | 99.1% | chemicalbook.com |

| Benzaldehyde Reduction | Use of mild reducing agents (e.g., NaBH₄) | High selectivity for alcohol product | reddit.com |

| Benzaldehyde Reduction | K₂CO₃-activated hydrosilylation (PMHS) | Excellent chemoselectivity | researchgate.net |

Purification Techniques for Target Compound Isolation

Recrystallization from Organic Solvents (e.g., Methanol, Ethanol)

Recrystallization is a fundamental technique for purifying the solid final product, this compound. The success of this method depends on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For polar organic compounds like substituted benzyl alcohols, polar organic solvents are typically effective. Methanol and ethanol are common choices due to their ability to dissolve a wide range of organic molecules when heated and their relatively low boiling points, which facilitates their removal after crystallization. acs.orgrsc.org The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration. google.com

Chromatographic Separation Methods

When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic techniques are employed. Column chromatography is a standard and highly effective method for the purification of organic compounds. rug.nl

For the separation of this compound, a stationary phase such as silica (B1680970) gel would be used. The separation is achieved based on the differential partitioning of the components of the mixture between the stationary phase and a mobile phase. A solvent system, or eluent, is chosen to move the components down the column. Typically, a gradient of solvents starting from a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is used. rsc.org The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into distinct fractions. The collected fractions are then analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

Chemical Reactivity and Transformation Studies

Reactions Involving the Methanol (B129727) Functional Group

The benzylic alcohol moiety is susceptible to several key reactions, including oxidation, etherification, and esterification, which transform the hydroxyl group into other important functionalities.

Oxidation Reactions and Characterization of Oxidized Products

As a primary benzylic alcohol, (4-Chloro-2,5-dimethoxyphenyl)methanol can undergo controlled oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. patsnap.comlibretexts.org

The initial oxidation product is 4-Chloro-2,5-dimethoxybenzaldehyde (B1600710). This transformation can be achieved using mild oxidizing agents that are selective for primary alcohols, thereby preventing over-oxidation. organic-chemistry.org Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose. Another effective method involves copper-catalyzed aerobic oxidation. rsc.orgresearchgate.net

Further oxidation of the intermediate aldehyde, or direct, more forceful oxidation of the starting alcohol, leads to the formation of 4-Chloro-2,5-dimethoxybenzoic acid. patsnap.comrsc.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (generated from CrO3 or Na2Cr2O7 in acidic solution) are typically used for this conversion. libretexts.org A two-step, one-pot protocol that first converts the alcohol to the aldehyde followed by a Lindgren oxidation using sodium chlorite (B76162) is also an efficient method. rsc.org

The resulting oxidized products are valuable intermediates in organic synthesis. Their physical and spectroscopic properties are well-characterized.

Table 1: Characterization of Oxidized Products

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | C₉H₉ClO₃ | 200.62 cymitquimica.comuni.lu | Solid cymitquimica.com |

| 4-Chloro-2,5-dimethoxybenzoic acid | C9H9ClO4 | C₉H₉ClO₄ | 216.62 | Solid |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether linkage through several etherification methods. The most common of these is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves two steps: first, the deprotonation of the alcohol using a strong base such as sodium hydride (NaH) to form a sodium alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from a primary alkyl halide (e.g., iodomethane, iodoethane) to form the corresponding ether. masterorganicchemistry.combyjus.com

Given that the substrate is a primary benzylic alcohol, this reaction is generally efficient. wikipedia.org The choice of the alkylating agent determines the final ether product.

Alternative methods for the etherification of benzylic alcohols offer chemoselectivity, which can be advantageous when other sensitive functional groups are present. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) can selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net Iron chlorides have also been used to catalyze the eco-friendly etherification of benzylic alcohols. nih.gov

Table 2: Examples of Etherification Reactions

| Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Expected Product Name |

|---|---|---|

| Sodium Hydride (NaH) | Iodomethane (CH₃I) | 1-Chloro-4-(methoxymethyl)-2,5-dimethoxybenzene |

| Sodium Hydride (NaH) | Iodoethane (CH₃CH₂I) | 1-Chloro-4-(ethoxymethyl)-2,5-dimethoxybenzene |

| Sodium Hydride (NaH) | Benzyl (B1604629) Bromide (BnBr) | 1-(Benzyloxy)methyl-4-chloro-2,5-dimethoxybenzene |

Esterification Reactions and Kinetic Studies

Esterification of this compound can be readily accomplished by reacting it with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. The most classic method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). patsnap.commasterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. researchgate.net

Kinetic studies on the esterification of benzyl alcohol, a structurally similar compound, provide insight into the reaction dynamics applicable to this compound. These acid-catalyzed reactions are often modeled as second-order reversible reactions. researchgate.net The reaction rate is influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate.

Catalyst Concentration: A higher concentration of the acid catalyst accelerates the reaction. researchgate.net

Molar Ratio of Reactants: Using an excess of the alcohol can increase the conversion of the carboxylic acid. analis.com.my

For the esterification of benzyl alcohol with acetic acid catalyzed by an ion-exchange resin, the apparent activation energy has been reported to be approximately 73.3 kJ/mol. researchgate.net

Table 3: Kinetic Parameters for Esterification of Benzyl Alcohol with Acetic Acid

| Catalyst | Temperature Range (K) | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Amberlyst-15 (cation-exchange resin) | 328–359 | 73.3 | researchgate.net |

Reactivity of the Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic effects of its substituents: two methoxy (B1213986) groups, a chlorine atom, and a hydroxymethyl group.

Electrophilic Aromatic Substitution Pathways

Methoxy Groups (-OCH₃): These are strong activating groups due to their ability to donate electron density to the ring via a resonance effect (+M). They are powerful ortho- and para-directors. organicchemistrytutor.comlibretexts.org

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho- and para-directors because their lone pairs can donate electron density through resonance (+M). wikipedia.orgorganicchemistrytutor.com

Hydroxymethyl Group (-CH₂OH): This group is considered weakly deactivating due to the inductive effect of the oxygen atom.

Considering the directing influences:

The -OCH₃ group at C2 directs ortho (to C3) and para (to C5, which is occupied).

The -OCH₃ group at C5 directs ortho (to C4 and C6, where C4 is occupied).

The -Cl group at C4 directs ortho (to C3 and C5, where C5 is occupied).

Both methoxy groups and the chlorine atom direct towards the C3 and C6 positions. The C6 position is ortho to one methoxy group, while the C3 position is ortho to the other methoxy group and the chlorine atom. Substitution is most likely to occur at the C6 position, which is ortho to a strongly activating methoxy group and is sterically less hindered than the C3 position, which lies between a methoxy and a chloro group.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Chloro-2,5-dimethoxy-6-nitrophenyl)methanol |

| Bromination | Br₂, FeBr₃ | (6-Bromo-4-chloro-2,5-dimethoxyphenyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-Chloro-2,5-dimethoxy-6-acetylphenyl)methanol |

Utilization in Complex Molecule Synthesis

This compound serves as a functionalized aromatic building block for the synthesis of more complex molecules. Its versatility stems from the presence of three key functional groups: a primary alcohol, an aryl chloride, and two methoxy groups on the benzene ring. Each of these sites can be selectively targeted for various organic transformations.

The Hydroxymethyl Group (-CH₂OH): The primary alcohol is a versatile handle for numerous reactions. It can be oxidized to an aldehyde or a carboxylic acid, used in esterification or etherification reactions, or converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution. The use of alcohols like methanol as C1 building blocks in dehydrogenative coupling reactions is a green and sustainable approach in modern organic synthesis. springernature.comresearchgate.net

The Aryl Chloride (-Cl): The chlorine atom on the aromatic ring is an ideal site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgpreprints.org This allows for the introduction of a wide array of substituents, significantly increasing molecular complexity.

The Dimethoxy Phenyl Ring: The two methoxy groups are strong electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. Their positions direct incoming electrophiles to specific locations on the ring, providing regiochemical control in further functionalization.

This combination of reactive sites makes this compound a valuable precursor for creating diverse molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals.

The aryl chloride moiety in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. wikipedia.orgnih.gov The Suzuki-Miyaura reaction, in particular, is widely used for coupling aryl halides with aryl or vinyl boronic acids. mdpi.com

While direct coupling of this compound has not been specifically documented, its derivative, (4-chloro-2,5-dimethoxyphenyl)boronic acid (prepared via lithiation/borylation or other methods), could be coupled with various halogenated heterocycles. A prominent application is the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds. nih.govmdpi.com For example, the Suzuki coupling of a boronic acid with a dichloropyrimidine can be performed regioselectively. nih.govmdpi.com

A typical Suzuki reaction cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyrimidine (B1678525) derivative.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

This methodology allows for the efficient synthesis of complex diarylated pyrimidines from simple, readily available precursors. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Expected Product Type |

| 2,4-Dichloropyrimidine | (4-Chloro-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ / Base | 2-Chloro-4-((4-chloro-2,5-dimethoxyphenyl))pyrimidine |

| This compound (as aryl halide) | Phenylboronic acid | Pd(OAc)₂ / Ligand / Base | (2,5-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol |

This table presents hypothetical reactions based on established Suzuki-Miyaura coupling principles.

The primary alcohol group of this compound can be readily oxidized to the corresponding aldehyde, (4-chloro-2,5-dimethoxyphenyl)formaldehyde, using standard oxidizing agents (e.g., PCC, Swern oxidation). This aldehyde is a key intermediate for forming imines, also known as Schiff bases, through condensation with primary amines. nih.gov

The formation of a Schiff base is a reversible reaction that involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. dtu.dk Subsequent dehydration, often facilitated by acid catalysis or removal of water, yields the stable imine product with its characteristic C=N double bond. organic-chemistry.orgnih.gov

Reaction Scheme:

Oxidation: this compound → (4-Chloro-2,5-dimethoxyphenyl)formaldehyde

Condensation: (4-Chloro-2,5-dimethoxyphenyl)formaldehyde + R-NH₂ ⇌ (E)-N-((4-chloro-2,5-dimethoxyphenyl)methylene)-R-amine + H₂O

Schiff bases are a significant class of compounds in coordination chemistry and are precursors to many biologically active molecules. nih.govnanobioletters.com The reaction is general and can be performed with a wide variety of aliphatic and aromatic primary amines, leading to a diverse library of imine derivatives. researchgate.net

| Aldehyde Precursor | Amine | Reaction Conditions | Product Class |

| (4-Chloro-2,5-dimethoxyphenyl)formaldehyde | Aniline (B41778) | Ethanol, reflux, acid catalyst | N-Aryl Imine (Schiff Base) |

| (4-Chloro-2,5-dimethoxyphenyl)formaldehyde | Benzylamine | Toluene (B28343), Dean-Stark trap | N-Benzyl Imine (Schiff Base) |

| (4-Chloro-2,5-dimethoxyphenyl)formaldehyde | Ethylamine | Methanol, room temperature | N-Alkyl Imine (Schiff Base) |

This table illustrates typical condensation reactions to form Schiff bases.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography

No crystallographic data for (4-Chloro-2,5-dimethoxyphenyl)methanol was found in the conducted search of scientific literature and databases. Consequently, an analysis of its single-crystal X-ray diffraction, crystal packing, and specific intermolecular interactions is not possible at this time.

Single-Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives

Information regarding the single-crystal X-ray diffraction analysis of this compound or its derivatives is not available in the public domain based on the performed searches.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal packing and the various intermolecular interactions that stabilize the solid-state structure of this compound cannot be provided. This includes the elucidation of hydrogen bonding networks, π-π stacking interactions, and other weak intermolecular forces.

Specific details on hydrogen bonding networks within the crystal structure of this compound are not available.

There is no available information regarding π-π stacking interactions for this compound.

Characterization of weak intermolecular forces such as C-H···O and C-H···Cl interactions for this specific compound has not been reported in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectroscopic data for this compound, including chemical shifts, coupling constants, and signal assignments, were not found in the comprehensive search of scientific databases. While NMR data for related compounds are available, the strict focus on this compound precludes their inclusion.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR is a powerful technique for determining the number and arrangement of protons in a molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, while coupling constants (J) reveal information about adjacent protons.

The protons on the aromatic ring are expected to appear as two singlets, due to their para positioning and the minimal coupling between them. The benzylic protons of the methanol (B129727) group will likely appear as a singlet, integrating to two protons, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent. The two methoxy (B1213986) groups will each produce a singlet, integrating to three protons each.

Predicted ¹H NMR Data for this compound in CDCl₃:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.9 | s | 1H |

| H-6 | ~7.0 | s | 1H |

| -CH₂OH | ~4.7 | s | 2H |

| -OH | Variable | s | 1H |

| 2-OCH₃ | ~3.8 | s | 3H |

| 5-OCH₃ | ~3.8 | s | 3H |

Note: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR provides information on the carbon skeleton of a molecule. As with ¹H NMR, specific experimental data for this compound is scarce. However, by analyzing the spectra of related compounds like 2,5-dimethoxybenzyl alcohol and considering the electronic effects of the chlorine substituent, a reliable prediction of the ¹³C NMR chemical shifts can be formulated. rsc.orgnih.gov The chlorine atom is expected to have a notable effect on the chemical shift of the carbon to which it is attached (C-4) and the ortho and para carbons.

Predicted ¹³C NMR Data for this compound in CDCl₃:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 |

| C-2 | ~152 |

| C-3 | ~114 |

| C-4 | ~118 |

| C-5 | ~150 |

| C-6 | ~112 |

| -CH₂OH | ~60 |

| 2-OCH₃ | ~56 |

| 5-OCH₃ | ~56 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations would be expected for the aromatic protons if they are true singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would be expected to show correlations between the proton at H-3 and the carbon at C-3, the proton at H-6 and the carbon at C-6, the benzylic protons and the benzylic carbon, and the methoxy protons with their respective carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. For instance, the benzylic protons (-CH₂OH) would be expected to show correlations to C-1, C-2, and C-6. The aromatic proton at H-3 would likely show correlations to C-1, C-2, C-4, and C-5. Similarly, the proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. The methoxy protons would show correlations to their respective attached carbons (C-2 and C-5). youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₁ClO₃. appchemical.com The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Calculated Exact Mass for C₉H₁₁³⁵ClO₃:

| Isotope | Mass (Da) |

| C | 12.000000 |

| H | 1.007825 |

| Cl (³⁵Cl) | 34.968853 |

| O | 15.994915 |

| [M] | 202.03967 |

| [M+H]⁺ | 203.04750 |

The presence of chlorine would also result in a characteristic isotopic pattern, with the ³⁷Cl isotope leading to an [M+2] peak with an intensity of approximately one-third of the [M] peak.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-HR-MS/MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique used to separate, identify, and quantify components in a mixture. nih.govscispace.com For this compound, a reversed-phase LC method would likely be employed, where the compound would be separated based on its polarity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Coupling the LC system to a mass spectrometer allows for the confirmation of the molecular weight of the eluting compound. In an LC-MS analysis, this compound would be expected to be detected as its protonated molecule [M+H]⁺ in positive ion mode. Further fragmentation in an LC-MS/MS experiment would yield characteristic product ions, confirming the identity of the compound. This technique is also invaluable for assessing the purity of a sample by detecting and identifying any potential impurities. researchgate.netresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography-mass spectrometry is a technique used for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com Given its benzyl (B1604629) alcohol structure, this compound is amenable to GC-MS analysis. The compound would exhibit a characteristic retention time on a given GC column.

Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern of benzyl alcohol is well-documented and involves the loss of a hydrogen atom to form a stable tropylium-like cation (m/z 107 for benzyl alcohol itself), followed by the loss of carbon monoxide to give a cyclopentadienyl (B1206354) cation (m/z 79). researchgate.netstackexchange.comresearchgate.nethmdb.ca

For this compound, a plausible fragmentation pathway would involve:

Molecular Ion (M⁺) : m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl).

Loss of -OH : [M-OH]⁺ at m/z 185/187.

Loss of -CH₂OH : [M-CH₂OH]⁺ at m/z 171/173.

Formation of a substituted tropylium-like ion : This would be a prominent fragment.

Cleavage of methoxy groups : Loss of CH₃ (m/z 15) or CH₂O (m/z 30).

The specific fragmentation pattern observed in a GC-MS experiment would serve as a fingerprint for the structural confirmation of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are pivotal techniques in the structural elucidation of organic molecules. They provide detailed information regarding the functional groups present and the electronic transitions within the molecule's chromophoric systems. For this compound, Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals the nature of its electronic absorption properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific stretching and bending vibrations of its constituent bonds.

The primary functional groups present in the molecule are the hydroxyl (-OH) group of the primary alcohol, the two methoxy (-OCH₃) ether groups, the substituted aromatic ring, and the carbon-chlorine (C-Cl) bond. The interpretation of its spectrum relies on established correlation tables and comparison with spectra of analogous compounds, such as 4-chlorobenzyl alcohol and 2,5-dimethoxybenzyl alcohol. nist.govnih.gov

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. foodb.ca

C-H Stretch (Aliphatic and Aromatic): The spectrum will exhibit multiple bands in the 3100-2850 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (-OCH₃) and methylene (B1212753) (-CH₂OH) groups are expected in the 2950-2850 cm⁻¹ range.

C=C Aromatic Stretch: The presence of the benzene (B151609) ring gives rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. acs.org

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. A strong band around 1220 cm⁻¹ can be assigned to the aryl-alkyl ether stretch of the methoxy groups (Ar-O-CH₃). Another C-O stretching band, typically found around 1050-1000 cm⁻¹, corresponds to the primary alcohol (R-CH₂-OH).

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹.

The following table summarizes the predicted principal infrared absorption bands and their corresponding functional group assignments for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

|---|---|---|---|

| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1220 | C-O Stretch | Aryl Ether (-OCH₃) | Strong |

| 1050 - 1000 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Halide (-Cl) | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. nist.gov This technique is particularly useful for studying compounds containing chromophores—groups of atoms that absorb light. nih.gov In this compound, the substituted benzene ring acts as the primary chromophore.

The electronic transitions observed in the UV-Vis spectrum of organic molecules are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nist.gov They are characteristic of aromatic systems and other molecules with double bonds, and they typically result in strong absorption bands. nih.gov

n → π Transitions:* These occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the hydroxyl and methoxy groups, is promoted to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions. nist.gov

Experimental analysis of a compound identified as this compound in dichloromethane (B109758) solvent shows a significant absorption maximum (λmax) at 308 nm. This absorption is attributed to the electronic transitions within the substituted aromatic ring. The presence of the chloro, methoxy, and hydroxymethyl substituents on the benzene ring influences the energy levels of the molecular orbitals. These substituents, particularly the oxygen-containing groups with their non-bonding electrons, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

The observed absorption band is likely dominated by a π → π* transition, characteristic of the aromatic system. Computational studies on similar structures support this, showing intense allowed transitions in this region of the UV spectrum. The lower-energy n → π* transitions are also possible but may be obscured by the more intense π → π* band.

The table below details the experimental UV-Vis absorption data for the compound.

| λmax (nm) | Solvent | Probable Electronic Transition |

|---|---|---|

| 308 | Dichloromethane | π → π* |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictate its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researcher.life A key application of DFT is molecular geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state, representing the molecule's most stable conformation. researchgate.net This optimization is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. researchgate.net For aromatic compounds like (4-Chloro-2,5-dimethoxyphenyl)methanol, DFT accurately predicts bond lengths, bond angles, and dihedral angles by modeling the interactions between electrons. researcher.life

Ab initio (from first principles) calculations are a class of quantum chemistry methods that are not dependent on experimental data for their parameters. ias.ac.inmdpi.com These methods are employed to analyze the electronic structure of molecules, providing detailed information about molecular orbital energies and electron distribution. ias.ac.inarxiv.org For substituted benzenes, ab initio calculations can elucidate how substituents like chlorine and methoxy (B1213986) groups influence the electronic properties of the aromatic ring. ias.ac.in These calculations form a theoretical foundation for understanding the molecule's spectroscopic properties and chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.govnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally indicates higher reactivity and a greater ease of electronic excitation. nih.govschrodinger.com This gap can be correlated with the molecule's ability to absorb light, where a lower gap corresponds to absorption at longer wavelengths. schrodinger.com

Disclaimer: The following table provides a hypothetical example of Frontier Molecular Orbital data for illustrative purposes. Specific computational results for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | ELUMO - EHOMO; indicates molecular stability and reactivity |

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. uci.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. Exchange-correlation functionals are approximations used to describe the complex interactions between electrons.

Commonly used functionals include:

PBE (Perdew-Burke-Ernzerhof): A parameter-free Generalized Gradient Approximation (GGA) functional known for its general applicability across a wide range of systems. stackexchange.com

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, often providing high accuracy for organic molecules. stackexchange.comblogspot.com

PBE0: A hybrid functional that mixes the PBE exchange functional with 25% exact exchange, often improving upon the PBE functional's predictions. stackexchange.com

Studies on related dimethoxybenzene derivatives have shown that while PBE can be more time-efficient, hybrid functionals like B3LYP often provide lower total energies and thus a more accurate description of the system. nih.govresearchgate.net The choice of functional is a trade-off between computational cost and desired accuracy, with hybrid functionals generally being more computationally demanding but also more precise for many applications involving organic molecules. uci.edublogspot.com

| Functional | Type | General Characteristics |

|---|---|---|

| PBE | GGA | Parameter-free, generally applicable, computationally efficient. stackexchange.com |

| B3LYP | Hybrid-GGA | Contains empirical parameters, often highly accurate for organic molecules. blogspot.com |

| PBE0 | Hybrid-GGA | Parameter-free hybrid, often improves upon PBE results. stackexchange.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.comnumberanalytics.com The map is color-coded to indicate different potential regions:

Red: Represents regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, and the chlorine atom, highlighting these as potential sites for interaction with electrophiles. researchgate.netresearchgate.net The map provides a valuable visual guide to the molecule's reactivity and intermolecular interaction sites. numberanalytics.com

Mulliken Population Analysis for Charge Distribution Studies

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charge on each atom within a molecule. wikipedia.org It partitions the total electron population among the constituent atoms based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.de This analysis provides insights into the distribution of electronic charge across the molecule, which can help in understanding its polarity and reactivity. chemrxiv.org While it is a historically important and widely used method, it is known that the calculated Mulliken charges can be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de

Disclaimer: The following table provides a hypothetical example of Mulliken atomic charges for illustrative purposes. Specific computational results for this compound are not available in the cited literature.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Cl | -0.25 |

| O (hydroxyl) | -0.60 |

| O (methoxy 1) | -0.55 |

| O (methoxy 2) | -0.55 |

| C (aromatic ring) | -0.10 to +0.20 |

| H (hydroxyl) | +0.40 |

Prediction of Electronic and Optical Properties

Theoretical calculations are instrumental in predicting the electronic and optical properties of molecules, offering insights into their behavior and potential applications. These predictions are typically achieved using quantum mechanical methods such as Density Functional Theory (DFT).

Calculation of Dipole Moments

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. It is a critical parameter for understanding intermolecular interactions. Computational methods can predict the magnitude and direction of the molecular dipole moment. For this compound, this would involve calculating the charge distribution across the molecule, taking into account the electronegativity of the chlorine, oxygen, and other atoms. However, no specific published studies detailing the calculated dipole moment for this compound were found.

Determination of Linear and Non-linear Polarizability (α, β)

Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field, while non-linear polarizability (or hyperpolarizability, β) characterizes the molecule's response to intense electromagnetic fields, such as those from a laser. These properties are fundamental to a material's optical response and are crucial for the design of new optical materials. While computational methods are routinely used to calculate these properties for organic molecules, specific values for the linear and non-linear polarizability of this compound have not been reported in the scientific literature.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of a molecule, such as its enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed by first optimizing the molecular geometry and then calculating the vibrational frequencies. From these frequencies, the various thermodynamic functions can be derived. This information is vital for predicting the stability of a molecule and the feasibility of chemical reactions. Despite the utility of these calculations, specific theoretical values for the enthalpy, entropy, and Gibbs free energy of this compound are not available in published research.

Solvent Effects on Molecular Structure and Energetics using Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are a common computational approach to simulate these solvent effects. In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of how the solvent affects the molecule's structure, stability, and properties like the dipole moment. Investigations into the solvent effects on the molecular structure and energetics of this compound using such models have not been reported in the available scientific literature.

Research on Analogs and Derivatives of 4 Chloro 2,5 Dimethoxyphenyl Methanol

Synthesis and Characterization of Positional Isomers and Structurally Related Compounds

The synthesis and characterization of positional isomers and other structurally related compounds are crucial for understanding structure-activity relationships and for the development of new chemical entities.

Investigation of Chlorinated Dimethylphenylmethanols (e.g., (4-Chloro-2,5-dimethylphenyl)methanol)

(4-Chloro-2,5-dimethylphenyl)methanol is a key compound in this class. While detailed experimental procedures for its synthesis are not extensively published in readily available literature, a plausible and common synthetic route would involve the reduction of the corresponding aldehyde, 4-chloro-2,5-dimethylbenzaldehyde. This reduction can be typically achieved using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.

Another potential synthetic pathway is the Grignard reaction. This would involve the reaction of a Grignard reagent, formed from a suitable precursor like 4-chloro-2,5-dimethylbromobenzene, with formaldehyde.

Characterization of (4-Chloro-2,5-dimethylphenyl)methanol would involve standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the alcohol group, and the hydroxyl proton. The splitting patterns and chemical shifts would confirm the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C-O stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of (4-Chloro-2,5-dimethylphenyl)methanol. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key feature in identifying the presence of a chlorine atom in the molecule. flavscents.com

A related compound, 1-(4-Chloro-2,5-dimethylphenyl)ethanol, is commercially available, suggesting that synthetic routes to this class of compounds are established. sigmaaldrich.com

Exploration of Other Substituted Dimethoxyphenylmethanols (e.g., (4-Chloro-3,5-dimethoxyphenyl)methanol, (5-Chloro-2,4-dimethoxyphenyl)methanol)

Research has also been conducted on other positional isomers of chlorinated dimethoxyphenylmethanols.

For instance, the synthesis of (4-Chloro-3-methoxyphenyl)methanol has been reported. chemicalbook.com One method involves the reduction of 4-chloro-3-methoxybenzoic acid using a borane-tetrahydrofuran (B86392) complex or lithium aluminum hydride. chemicalbook.com The resulting product, a colorless oil, was characterized by ¹H NMR and mass spectrometry. chemicalbook.com The ¹H NMR spectrum in CDCl₃ showed characteristic signals at δ 3.92 (s, 3H, OCH₃), 4.67 (s, 2H, CH₂), 6.87 (d, 1H), 6.98 (s, 1H), and 7.33 (d, 1H). chemicalbook.com

** (4-Chloro-3,5-dimethoxyphenyl)methanol** is another isomer of interest. While its synthesis is not explicitly detailed in readily available literature, its existence is noted in chemical databases. flavscents.comfoodb.cachemspider.com A likely synthetic route would be the reduction of 4-chloro-3,5-dimethoxybenzaldehyde.

Information regarding the synthesis and characterization of (5-Chloro-2,4-dimethoxyphenyl)methanol is scarce in the public domain.

| Compound Name | CAS Number | Molecular Formula | Synthesis Precursor (Example) |

| (4-Chloro-2,5-dimethylphenyl)methanol | 1343274-82-7 | C₉H₁₁ClO | 4-Chloro-2,5-dimethylbenzaldehyde |

| (4-Chloro-3-methoxyphenyl)methanol | 13726-17-5 | C₈H₉ClO₂ | 4-Chloro-3-methoxybenzoic acid |

| (4-Chloro-3,5-dimethoxyphenyl)methanol | 152570-76-8 | C₉H₁₁ClO₃ | 4-Chloro-3,5-dimethoxybenzaldehyde |

Analogs with Modified Alkyl Chains or Different Halogen Substitutions

The synthesis of analogs with variations in the alkyl chains or halogen substituents provides valuable insights into how these modifications affect the compound's properties.

Analogs with Different Halogen Substitutions:

The bromo-analog, (4-Bromo-2,5-dimethoxyphenyl)methanol , is commercially available, indicating established synthetic pathways. achemblock.com A plausible synthesis would involve the reduction of 4-bromo-2,5-dimethoxybenzaldehyde. The synthesis of this aldehyde has been achieved through the bromination of 2,5-dimethoxybenzaldehyde. mdma.ch

The synthesis of the iodo-analog, (4-Iodo-2,5-dimethoxyphenyl)methanol , can be inferred from the synthesis of related iodo-compounds. For example, 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) has been synthesized, which involves the iodination of the aromatic ring using iodine and orthoperiodic acid. nih.gov A similar strategy could potentially be applied to a suitable precursor to yield the desired methanol (B129727).

Analogs with Modified Alkyl Chains:

Derivatization of the Alcohol Functionality for New Chemical Entities

The hydroxyl group of (4-Chloro-2,5-dimethoxyphenyl)methanol and its analogs is a prime site for derivatization to create new chemical entities with potentially different physicochemical and biological properties. Common derivatization reactions for benzyl (B1604629) alcohols include the formation of ethers and esters.

Etherification: Benzyl ethers can be synthesized under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base such as sodium hydride, followed by reaction with an alkyl halide.

Esterification: Benzyl esters can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst.

These derivatization reactions allow for the introduction of a wide variety of functional groups, which can modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Advanced Derivatization of the Aromatic Core

Further modification of the aromatic core of this compound can lead to the synthesis of complex molecules, including well-known classes of psychoactive compounds.

Synthesis and Characterization of Phenethylamine (B48288) Derivatives (e.g., 2C-C, NBOMes)

A key transformation of substituted benzaldehydes, which are precursors to the corresponding benzyl alcohols, is their conversion into phenethylamine derivatives. This is a well-established synthetic route that typically involves a Henry reaction followed by a reduction.

The synthesis of 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethanamine) would start from 4-chloro-2,5-dimethoxybenzaldehyde (B1600710). The general synthetic scheme is as follows:

Henry Reaction: The benzaldehyde (B42025) is reacted with nitromethane (B149229) in the presence of a base (like ammonium (B1175870) acetate) to form the corresponding β-nitrostyrene derivative, 1-(4-chloro-2,5-dimethoxyphenyl)-2-nitroethene.

Reduction: The nitrostyrene (B7858105) is then reduced to the phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).

The resulting 2C-C can be further derivatized to form NBOMes (N-benzylmethoxy-phenethylamines). This is typically achieved through a reductive amination reaction between the phenethylamine (e.g., 2C-C) and a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde). The reaction involves the formation of an imine intermediate, which is then reduced in situ, often with sodium borohydride, to yield the final N-benzyl derivative.

Formation of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Derivatives

The synthesis of chalcones and other α,β-unsaturated carbonyl compounds serves as a critical step in the generation of a diverse array of chemical derivatives. These compounds are valuable intermediates, particularly for the synthesis of various heterocyclic systems. The primary precursor for these syntheses is typically the aldehyde analog, 4-chloro-2,5-dimethoxybenzaldehyde, derived from the parent alcohol.

The most common method for synthesizing chalcone derivatives from this precursor is the Claisen-Schmidt condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde, in this case, 4-chloro-2,5-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695). nih.govwisdomlib.org For example, the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a substituted acetophenone (B1666503) under these conditions yields the corresponding chalcone, an α,β-unsaturated ketone. wisdomlib.orgscribd.com The general success of this solvent-free or solvent-based synthesis often correlates with the physical properties of the product, with chalcones having higher melting points (e.g., above 80°C) often being obtained in higher yields. acs.org

Beyond the standard Claisen-Schmidt condensation, other methodologies exist for the formation of α,β-unsaturated carbonyl compounds. rsc.org These include visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers and various carbonylation reactions, which provide atom-efficient pathways to these key building blocks. rsc.orgrsc.org The Morita–Baylis–Hillman (MBH) reaction is another valuable carbon-carbon bond-forming technique that reacts aldehydes with activated olefins in the presence of a Lewis base catalyst, yielding highly functionalized β-hydroxy-α,β-unsaturated carbonyls. mtak.hu

The table below summarizes representative chalcone syntheses starting from related aromatic aldehydes.

| Aldehyde Precursor | Ketone Reactant | Base/Catalyst | Product Name | Yield (%) |

| 4-chloro-benzaldehyde | 2'-hydroxyacetophenone | Alkali Solution | 4-chloro-2'-hydroxychalcone (B8741632) | N/A |

| 2,5-dimethoxy-benzaldehyde | 2'-hydroxyacetophenone | Alkali Solution | 2,5-dimethoxy-2'-hydroxychalcone | N/A |

| Substituted Benzaldehydes | 1-(4-methyl-2, 5-dimethoxyphenyl)ethanone | Potassium Hydroxide | 1-(4-methyl-2,5-dimethoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one | N/A |

| 4-acetamidoacetophenone | Substituted Aldehydes | Potassium Hydroxide | Acetamido Chalcone Derivatives | N/A |

Preparation of Sulfonamide Derivatives Utilizing Related Anilines

Sulfonamides are a significant class of compounds, and their synthesis from aniline (B41778) precursors is a well-established area of organic chemistry. researchgate.net For the (4-Chloro-2,5-dimethoxyphenyl) scaffold, the corresponding aniline, 4-chloro-2,5-dimethoxyaniline (B1194742), serves as the key starting material.

The most prevalent method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.netekb.egijarsct.co.in This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base can range from organic bases like triethylamine (B128534) (TEA) or pyridine (B92270) to inorganic bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3). ekb.eg

The general procedure for synthesizing a sulfonamide derivative from 4-chloro-2,5-dimethoxyaniline would involve the following steps:

Dissolving the aniline in a suitable solvent, such as dichloromethane (B109758) (DCM).

Adding a base, for example, triethylamine. mdpi.com

Slowly adding the desired sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to the solution.

Stirring the reaction at room temperature or with gentle heating until completion. ekb.eg

Isolating the final sulfonamide product through standard workup and purification procedures.

This method is highly versatile, allowing for the introduction of a wide variety of substituents on the sulfonyl group, thereby enabling the creation of a large library of sulfonamide derivatives for further study. While the nucleophilicity of the amine is a factor, primary anilines like 4-chloro-2,5-dimethoxyaniline are generally highly reactive under these conditions. researchgate.netijarsct.co.in

Incorporation into Heterocyclic Systems (e.g., Pyrimidine (B1678525), Pyrazoline derivatives)

Derivatives originating from the (4-chloro-2,5-dimethoxyphenyl) scaffold, particularly the chalcones discussed previously, are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. thepharmajournal.com A common and effective route to pyrazoline derivatives is the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) or its derivatives. thepharmajournal.comdergipark.org.tr The synthesis is a two-step process:

Chalcone Formation: As detailed in section 6.3.2, a chalcone bearing the 4-chloro-2,5-dimethoxyphenyl group is synthesized via Claisen-Schmidt condensation.

Cyclization: The resulting chalcone is then reacted with hydrazine hydrate, often in a solvent like ethanol and sometimes in the presence of an acid catalyst such as glacial acetic acid. dergipark.org.trelifesciences.org This reaction proceeds through an intramolecular Michael addition to form the stable 4,5-dihydro-1H-pyrazole, commonly known as a 2-pyrazoline (B94618) ring. dergipark.org.trresearchgate.net

This methodology allows for the creation of a wide range of substituted pyrazolines, as variations can be introduced from both the initial aldehyde/ketone and the hydrazine reagent. thepharmajournal.comresearchgate.net

Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The chalcone derivatives can also serve as precursors for pyrimidine synthesis. One established method involves the reaction of an α,β-unsaturated ketone with a suitable amidine (e.g., guanidine, urea) in the presence of a base. This cyclocondensation reaction builds the pyrimidine ring. nih.gov

Another approach involves using multifunctionalized pyrimidine scaffolds as starting materials and adding the (4-chloro-2,5-dimethoxyphenyl) moiety through substitution reactions. For instance, readily available dichloropyrimidines can undergo regioselective nucleophilic substitution, allowing for the controlled introduction of various functional groups. researchgate.netmdpi.comresearchgate.net For example, 1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ols can be reacted with primary amines and subsequently cyclized to form complex fused pyrimidine systems like dihydropyrido[2,3-d]pyrimidines. semanticscholar.org

Structure-Activity Relationship (SAR) Studies on Derivatives

Elucidating the Influence of Structural Modifications on Chemical Properties

SAR studies on related compounds have revealed key insights into the influence of specific structural features. By systematically altering substituents on the aromatic rings and the linking chains, researchers can map out the structural requirements for desired properties.

For instance, in studies of 2,5-dimethoxyphenylpiperidines, the substituent at the 4-position of the phenyl ring was found to be crucial for activity. acs.org Key findings include:

Removal of the 4-substituent was detrimental to the compound's agonist activity. acs.org

Halogen Substitution: Exchanging a 4-bromo substituent for a chloro- or iodo-substituent resulted in analogs with comparable agonist potencies. acs.org

Other Substituents: The introduction of a 4-cyano group was unfavorable for activity, whereas a trifluoromethyl (TFM) group led to a significant increase in agonist potency. acs.org

In the context of chalcone derivatives, modifications on either of the two aryl rings can have a substantial impact. Studies on 4-chloro-2'-hydroxychalcone have shown that the presence and position of substituents like chloro and hydroxyl groups are significant for their observed activities. researchgate.net The electronic nature of substituents (electron-donating vs. electron-withdrawing) on the phenyl rings of chalcones is known to affect their chemical reactivity and biological profiles. acs.org

The table below summarizes some observed SAR trends for related molecular scaffolds.

| Scaffold | Position of Modification | Modification | Observed Effect on Property/Activity |

| 2,5-dimethoxyphenylpiperidine | 4-position | Removal of substituent | Detrimental to activity |

| 2,5-dimethoxyphenylpiperidine | 4-position | Br to Cl or I | Comparable potency |

| 2,5-dimethoxyphenylpiperidine | 4-position | Introduction of CN | Unfavorable for activity |

| 2,5-dimethoxyphenylpiperidine | 4-position | Introduction of CF3 | ~20-fold increase in agonist potency |

| Phenylmethanimine | Aryl Ring (Methyl group) | meta and para positions | Higher activity compared to ortho position |

Computational Approaches to Predict SAR

Computational chemistry and molecular modeling have become indispensable tools for accelerating the drug discovery process and predicting SAR. scienceopen.com These in silico methods allow researchers to predict the properties and binding affinities of novel compounds before their synthesis, saving significant time and resources. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor or enzyme. For example, docking analysis of 4-chloro-2'-hydroxychalcone was used to investigate its interaction with the oncoprotein MDM2, providing insights into its potential mechanism of action at a molecular level. researchgate.net By understanding these binding interactions, researchers can rationally design new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their measured properties. nih.gov By analyzing a set of known molecules, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. For example, QSAR studies using Density Functional Theory (DFT) have been applied to Schiff bases to show that the position of substituents on the aryl ring significantly affects their biological activity. researchgate.net

Other Computational Tools: A variety of computational tools can be employed in the early stages of research. These can predict drug-likeness based on physicochemical properties, identify potential biological targets, and perform enrichment analysis to suggest the biological pathways a compound might regulate. scienceopen.com For example, computational predictions for a series of phenyl ketones showed that over 80% of their predicted targets overlapped with known disease targets, successfully guiding their subsequent synthesis and experimental validation. scienceopen.com

Potential Applications in Advanced Chemical Systems and Materials Science

Role in Fine Chemical Synthesis as a Key Intermediate

In the realm of fine chemical synthesis, (4-Chloro-2,5-dimethoxyphenyl)methanol serves as a valuable key intermediate. The hydroxymethyl (-CH₂OH) group is a versatile functional handle that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a halide, providing multiple pathways for further molecular elaboration. The specific substitution pattern on the aromatic ring, featuring a chlorine atom and two methoxy (B1213986) groups, influences the reactivity and properties of the resulting derivatives.

While syntheses often begin with related precursors like 2,5-dimethoxybenzaldehyde, the alcohol derivative represents a crucial step in synthetic sequences. For instance, in multi-step syntheses, the reduction of a corresponding benzoic acid or aldehyde yields the phenylmethanol structure. This alcohol can then be used in subsequent reactions, such as etherifications or esterifications, to build more complex molecular architectures. Its role as an intermediate is critical for creating specifically substituted aromatic compounds that are not easily accessible through other routes.

Contributions to Drug Discovery and Development as a Synthetic Building Block

The (4-Chloro-2,5-dimethoxyphenyl) moiety is a recognized scaffold in the design of psychoactive substances, highlighting its importance as a synthetic building block in drug discovery and development. This structural core is found in potent hallucinogenic amphetamines such as 4-chloro-2,5-dimethoxyamphetamine (DOC). ljmu.ac.uknih.gov The development of new psychoactive substances often involves the modification of known scaffolds to alter their pharmacological profiles.

This compound provides a foundational structure for medicinal chemists to create libraries of novel compounds for pharmacological screening. The chlorine and methoxy substituents on the phenyl ring are known to modulate a molecule's interaction with biological targets, particularly serotonin (B10506) receptors. nih.gov By using this compound as a starting material, researchers can systematically explore how modifications to the side chain affect receptor binding affinity, selectivity, and functional activity, thereby contributing to the broader understanding of structure-activity relationships in this class of compounds.

Research on Non-linear Optical Materials Utilizing Related Structures

Research into advanced materials has identified organic molecules with specific electronic properties as promising candidates for non-linear optical (NLO) applications. dtic.miljhuapl.edu Structures related to this compound, particularly those containing a dimethoxyphenyl group, have been investigated for their NLO properties. tandfonline.comresearchgate.net These materials are of interest for applications in photonics and optical communications.

The NLO response in these organic materials arises from the interaction of light with molecules that have a high degree of electronic asymmetry, typically created by linking electron-donating groups (like methoxy groups) and electron-accepting groups through a π-conjugated system. While this compound itself is not a complete NLO chromophore, it serves as a precursor to molecules designed for this purpose. For example, chalcones derived from substituted dimethoxybenzaldehyde exhibit significant third-order NLO properties, including non-linear absorption and refraction. tandfonline.com

Below is a table summarizing research findings on a related dimethoxyphenyl-containing NLO material.

| Property | Value | Reference |

| Crystal System | Triclinic | tandfonline.com |

| Non-linear Absorption Coefficient (β) | 5.11 cm/GW | tandfonline.com |

| Non-linear Refractive Index (n₂) | -2.48 × 10⁻¹¹ esu | tandfonline.com |

| Key Structural Feature | Dimethoxyphenyl group | tandfonline.com |

Development of Certified Analytical Reference Standards

The compound this compound is chemically related to controlled substances like 4-chloro-2,5-dimethoxyamphetamine (DOC), either as a potential precursor or a synthesis byproduct. caymanchem.com This relationship necessitates the development of certified analytical reference standards for its identification. Forensic and toxicological laboratories rely on these high-purity standards to accurately identify unknown substances seized by law enforcement or detected in biological samples. nih.govcaymanchem.com

Certified Reference Materials (CRMs) are produced by accredited organizations under strict quality control protocols, such as ISO 17034 and ISO/IEC 17025, ensuring their identity, purity, and concentration. supelco.com.twsigmaaldrich.com The availability of a CRM for this compound allows analytical chemists to develop and validate methods (e.g., GC-MS, HPLC) for its detection. This is crucial for distinguishing between different synthesis routes of illicit drugs and for identifying specific impurities that can help trace the origin of a seized sample. nih.gov

Environmental Chemistry Research, Including Degradation Pathways of Related Chlorinated Compounds